Methyl 4-amino-3-(imidazo[1,2-a]pyridin-2-yl)butanoate
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Overview
Description
Methyl 4-amino-3-(imidazo[1,2-a]pyridin-2-yl)butanoate is a compound that features an imidazo[1,2-a]pyridine moiety, which is a fused bicyclic heterocycle. This structure is recognized for its wide range of applications in medicinal chemistry due to its unique chemical properties . The imidazo[1,2-a]pyridine scaffold is known for its stability and ability to participate in various chemical reactions, making it a valuable component in drug development and other scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-3-(imidazo[1,2-a]pyridin-2-yl)butanoate typically involves multicomponent reactions, condensation reactions, and oxidative coupling . One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is favored due to its efficiency and high yield of the target product.
Industrial Production Methods
Industrial production of this compound often employs solvent- and catalyst-free synthesis methods to enhance sustainability and reduce costs . These methods are designed to be scalable and environmentally friendly, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-(imidazo[1,2-a]pyridin-2-yl)butanoate undergoes various types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine) . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .
Scientific Research Applications
Methyl 4-amino-3-(imidazo[1,2-a]pyridin-2-yl)butanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-amino-3-(imidazo[1,2-a]pyridin-2-yl)butanoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as zolpidem and alpidem . These compounds share the imidazo[1,2-a]pyridine scaffold but differ in their substituents and specific applications.
Uniqueness
Methyl 4-amino-3-(imidazo[1,2-a]pyridin-2-yl)butanoate is unique due to its specific functional groups, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 4-amino-3-(imidazo[1,2-a]pyridin-2-yl)butanoate (CAS: 1496929-67-9) is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound contains an imidazo[1,2-a]pyridine moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Inhibition of Enzymes : Preliminary studies suggest that compounds related to imidazo[1,2-a]pyridine derivatives can exhibit inhibitory effects on enzymes such as ENPP1, which plays a role in cancer immunotherapy by regulating the cGAS-STING pathway .
- Anti-inflammatory Properties : Similar compounds have been reported to inhibit Interleukin-1 Receptor Associated Kinases (IRAKs), which are involved in inflammatory responses .
Pharmacological Effects
Research indicates that this compound may possess several pharmacological properties:
- Antitumor Activity : In vitro studies have shown that imidazo[1,2-a]pyridine derivatives can inhibit cell proliferation in various cancer cell lines. For instance, related compounds demonstrated significant growth inhibition in MDA-MB-231 triple-negative breast cancer cells with IC50 values in the nanomolar range .
- Neuroprotective Effects : Some derivatives have shown promise in treating neurodegenerative diseases by modulating β-secretase activity, which is crucial in the pathogenesis of Alzheimer's disease .
- Metabolic Stability : Compounds similar to this compound exhibit favorable pharmacokinetic profiles with good oral bioavailability and metabolic stability .
Case Studies and Research Findings
Several studies have investigated the biological activity of imidazo[1,2-a]pyridine derivatives:
Properties
Molecular Formula |
C12H15N3O2 |
---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
methyl 4-amino-3-imidazo[1,2-a]pyridin-2-ylbutanoate |
InChI |
InChI=1S/C12H15N3O2/c1-17-12(16)6-9(7-13)10-8-15-5-3-2-4-11(15)14-10/h2-5,8-9H,6-7,13H2,1H3 |
InChI Key |
IPVMCRLCFSHABB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(CN)C1=CN2C=CC=CC2=N1 |
Origin of Product |
United States |
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